molecular formula C19H21FN2O2 B11191200 5-(4-fluorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione

5-(4-fluorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione

Cat. No.: B11191200
M. Wt: 328.4 g/mol
InChI Key: KDTHMWHDERSMOL-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is a complex organic compound that features a fluorophenyl group, a benzimidazole moiety, and a cyclohexane-1,3-dione core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by condensing an appropriate diamine with a carboxylic acid or its derivatives.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Cyclohexane-1,3-dione formation: This could be synthesized through a Claisen condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the cyclohexane-1,3-dione core.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles depending on the type of substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. This could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group might confer unique properties such as increased metabolic stability or altered binding affinity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H21FN2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C19H21FN2O2/c20-13-7-5-11(6-8-13)12-9-16(23)18(17(24)10-12)19-21-14-3-1-2-4-15(14)22-19/h5-8,12,14-15,23H,1-4,9-10H2,(H,21,22)

InChI Key

KDTHMWHDERSMOL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)NC(=N2)C3=C(CC(CC3=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

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